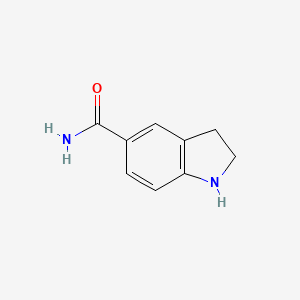

2,3-dihydro-1H-indole-5-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1H-indole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-9(12)7-1-2-8-6(5-7)3-4-11-8/h1-2,5,11H,3-4H2,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SATOBHVAZUERBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2,3 Dihydro 1h Indole 5 Carboxamide

Retrosynthetic Analysis and Precursor Synthesis for the Core Structure

A logical retrosynthetic analysis of 2,3-dihydro-1H-indole-5-carboxamide reveals key disconnections and precursor molecules. The primary disconnection breaks the amide bond, leading to 2,3-dihydro-1H-indole-5-carboxylic acid or its activated derivatives and ammonia (B1221849). Another key disconnection involves the formation of the dihydroindole ring itself.

Strategies for the Construction of the Dihydroindole Moiety

The construction of the dihydroindole (indoline) core is a fundamental aspect of the synthesis. A common and effective method is the reduction of the corresponding indole (B1671886) derivative. Indoles containing electron-withdrawing groups are particularly amenable to reduction. nih.govnih.gov

One of the most prominent methods for constructing the parent indole ring system is the Fischer indole synthesis . This reaction involves the cyclization of a phenylhydrazone under acidic conditions. For instance, the reaction of a substituted phenylhydrazine (B124118) with an appropriate aldehyde or ketone can yield the desired indole precursor. researchgate.net Subsequent reduction of the indole double bond, often achieved through catalytic hydrogenation or with reducing agents like sodium borohydride (B1222165) in the presence of specific catalysts, affords the dihydroindole moiety. nih.gov

Another approach involves the cyclization of o-nitrobenzyl cyanides, which upon reduction, can form the indole ring. acs.org Furthermore, synthetic strategies starting from polyfunctional 2-oxindoles, which can be reduced to the corresponding 2,3-dihydroindole derivatives, have also been explored. nih.gov

Methodologies for the Introduction of the Carboxamide Functionality at C-5

The introduction of the carboxamide group at the C-5 position is a critical step. Several methodologies can be employed to achieve this transformation.

A prevalent strategy involves the hydrolysis of a 5-cyanoindole (B20398) or 5-cyanodihydroindole precursor . The cyano group can be introduced through various methods, including the Sandmeyer reaction on a 5-aminoindole (B14826) derivative. The subsequent hydrolysis of the nitrile to a carboxamide can be performed under acidic or basic conditions, often requiring careful control to avoid over-hydrolysis to the carboxylic acid. google.comumich.edu Near-critical water has also been demonstrated as a green medium for the hydrolysis of nitriles to amides. umich.edu

Alternatively, the carboxamide can be formed from a 5-carboxylic acid derivative . This involves standard amide bond formation reactions. The carboxylic acid can be activated using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-hydroxybenzotriazole (B26582) (HOBt) in the presence of a base, followed by reaction with ammonia or an ammonia equivalent. jocpr.comacs.org The direct conversion of a carboxylic acid to a carboxamide can also be facilitated by reagents like 2-chloro-1-methylpyridinium (B1202621) iodide and ammonia. google.com

A less direct but viable route involves the reduction of a 5-nitroindole (B16589) precursor to a 5-aminoindole , followed by a sequence of reactions to install the carboxamide group. For example, the amino group could be converted to a diazonium salt and subsequently to a cyano group, which is then hydrolyzed. Alternatively, direct acylation of the amino group followed by further transformations could be envisioned. nih.gov

Synthesis of Key Intermediates and Advanced Building Blocks

The synthesis of this compound and its derivatives relies on the availability of key intermediates and building blocks.

5-Cyanoindole is a pivotal intermediate. Its synthesis can be achieved through various routes, including the Fischer indole synthesis starting from 4-cyanophenylhydrazine. researchgate.netfigshare.com Another approach involves the functional group interconversion of an indole-5-carboxylic acid to the corresponding carboxamide and subsequent dehydration to the nitrile. nih.gov

2,3-Dihydro-1H-indole-5-carboxylic acid is another important precursor. It can be prepared by the hydrolysis of the corresponding nitrile or by direct carboxylation of the dihydroindole ring, although the latter can be challenging in terms of regioselectivity. A more common route is the synthesis of the indole-5-carboxylic acid followed by reduction of the indole ring. nih.gov

The table below summarizes some key intermediates and their synthetic utility.

| Intermediate | Structure | Synthetic Utility |

| 5-Cyanoindole | Precursor to 5-carboxamide and 5-carboxylic acid derivatives through hydrolysis. | |

| 2,3-Dihydro-1H-indole-5-carboxylic acid | Precursor to this compound via amidation. | |

| 5-Nitroindole | Precursor to 5-aminoindole, which can be further functionalized. | |

| 4-Cyanophenylhydrazine | Starting material for the Fischer indole synthesis to produce 5-cyanoindole. |

Established and Novel Synthetic Routes to this compound Derivatives

The synthesis of derivatives of this compound is often driven by their potential applications in medicinal chemistry.

Stepwise Synthetic Sequences and Reaction Condition Optimization

Established synthetic routes often involve a multi-step sequence, as exemplified in the synthesis of vilazodone, where this compound is a key fragment. google.com A typical sequence might involve:

Synthesis of a 5-substituted indole: For example, the Fischer indole synthesis to produce 5-cyanoindole. researchgate.net

Functional group manipulation at C-3: If required for the final derivative.

Introduction of the C-5 carboxamide: This is often achieved by hydrolysis of the 5-cyano group. google.com

Reduction of the indole ring: Catalytic hydrogenation is a common method to yield the dihydroindole core.

Optimization of reaction conditions is crucial at each step to maximize yields and minimize side products. For instance, in the reduction of an indole to a dihydroindole, the choice of catalyst and reaction conditions can significantly impact the outcome. nih.gov Similarly, the hydrolysis of the cyano group requires careful control of pH and temperature to favor the formation of the amide over the carboxylic acid. umich.edu

The following table outlines a general stepwise synthesis:

| Step | Reaction | Key Reagents and Conditions |

| 1 | Fischer Indole Synthesis | 4-Cyanophenylhydrazine, appropriate ketone/aldehyde, acid catalyst (e.g., H₂SO₄, polyphosphoric acid) |

| 2 | Hydrolysis of Nitrile | 5-Cyanoindole, H₂O, acid or base catalyst (e.g., H₂SO₄, NaOH), controlled temperature |

| 3 | Reduction of Indole | 1H-Indole-5-carboxamide, H₂, catalyst (e.g., Pd/C, PtO₂) |

Exploration of One-Pot and Multicomponent Reactions

To improve efficiency and reduce waste, the development of one-pot and multicomponent reactions (MCRs) for the synthesis of complex molecules is a significant area of research. While specific one-pot syntheses for this compound are not extensively reported, the principles can be applied.

For instance, a one-pot, two-step method has been developed for the synthesis of 2-amino-indole-3-carboxamides starting from 2-halonitrobenzenes and cyanoacetamides. nih.gov This involves an SNAr reaction followed by a reduction/cyclization process. Adapting such a strategy for the synthesis of 5-carboxamide derivatives could be a promising avenue for future research.

Multicomponent reactions, which combine three or more starting materials in a single reaction vessel to form a complex product, offer a powerful tool for generating chemical diversity. nih.gov The Ugi four-component reaction, for example, has been utilized to synthesize indole derivatives. nih.gov The development of an MCR that directly assembles the this compound core would represent a significant advancement in the field.

Application of Catalytic Methodologies (e.g., Transition Metal Catalysis, Organocatalysis)

The synthesis of the indoline (B122111) scaffold, the core of this compound, and its derivatives has significantly benefited from catalytic methodologies. Transition metal-catalyzed reactions, in particular, have become powerful tools for constructing the indole framework with high efficiency and selectivity. arabjchem.org Metals such as palladium, rhodium, and cobalt are frequently employed in cross-coupling, cyclization, and C-H activation reactions to form the requisite C-C and C-N bonds. mdpi.comsioc-journal.cn For instance, palladium-catalyzed intramolecular C-H activation of N-aryl amides followed by coupling with alkynes provides a direct route to the indole skeleton. researchgate.net Similarly, cobalt-catalyzed intramolecular cross-dehydrogenative coupling of ortho-alkenylanilines offers an efficient pathway to synthesize indoles. mdpi.com These methods often serve as alternatives to classical named reactions like the Fischer or Larock indole syntheses, which may require harsh conditions or specific, costly starting materials. arabjchem.orgrsc.org

Organocatalysis has also emerged as a valuable strategy, particularly for the asymmetric synthesis of indole derivatives. Chiral phosphoric acids, for example, have been successfully used to catalyze reactions leading to chiral indole-containing structures. nih.govrsc.org These catalysts operate by activating substrates through hydrogen bonding, enabling enantioselective transformations under mild conditions. nih.gov An example includes the asymmetric synthesis of 4,6-bis(1H-indole-3-yl)-piperidine-2-carboxylates, where a chiral phosphoric acid facilitates the reaction between 3-vinyl indoles and imino esters, yielding products with high enantiomeric excess. nih.govrsc.org

| Catalyst Type | Catalyst Example | Reaction Type | Key Transformation | Reference |

|---|---|---|---|---|

| Transition Metal | Palladium (Pd) | C-H Activation/Coupling | Annulation of N-aryl amides with alkynes | researchgate.net |

| Transition Metal | Cobalt (Co) | Cross-Dehydrogenative Coupling | Intramolecular cyclization of ortho-alkenylanilines | mdpi.com |

| Transition Metal | Rhodium (Rh) | Cascade Cyclization | Synthesis of 3-amidoindoles | mdpi.com |

| Organocatalyst | Chiral Phosphoric Acid | Asymmetric Synthesis | Reaction of 3-vinyl indoles with imino esters | nih.govrsc.org |

Derivatization Strategies and Structure Diversification of the this compound Scaffold

The this compound scaffold is a versatile template for chemical modification, allowing for extensive structure diversification. These modifications can be strategically introduced at several key positions: the indole nitrogen (N-1), the benzene (B151609) ring, and the carboxamide group itself.

The nitrogen atom (N-1) of the indoline ring is a common site for functionalization. N-alkylation or N-acylation can be readily achieved to introduce a variety of substituents. For example, N-benzoylation of the indoline ring has been reported, as seen in N-[(1-Benzoyl-2,3-dihydro-1H-indol-5-YL)methyl]-6-methoxy-1H-indole-2-carboxamide. nih.gov Such modifications can significantly alter the electronic and steric properties of the molecule.

Beyond simple N-functionalization, more complex modifications involving the ring system itself have been explored. Skeletal editing and ring expansion strategies offer pathways to novel heterocyclic systems. For instance, photochemically mediated one-carbon ring expansion of N-substituted indoles using arylchlorodiazirines can yield quinolinium salts. nih.gov While not directly demonstrated on the 5-carboxamide derivative, these methodologies highlight the potential for profound structural alterations of the core indole framework. nih.govacs.org

The benzene portion of the indoline scaffold is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups. Halogenation, such as chlorination, has been incorporated into related indole-2-carboxamide structures, demonstrating the feasibility of this modification. nih.gov

Friedel-Crafts alkylation is another key method for modifying the aromatic ring, although it comes with certain limitations. libretexts.orglibretexts.org The reaction involves treating the aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orgyoutube.com This process generates a carbocation that is then attacked by the electron-rich benzene ring. youtube.comyoutube.com However, the introduction of an electron-donating alkyl group can activate the ring towards further alkylation, potentially leading to polyalkylation. libretexts.orglibretexts.org Furthermore, carbocation rearrangements can occur, especially when using alkyl chains longer than two carbons, which can lead to a mixture of products. libretexts.orgyoutube.com

The carboxamide moiety at the C-5 position is a highly versatile functional group that can be readily modified to generate a diverse library of derivatives. The amide bond itself is a cornerstone in medicinal chemistry, present in over a quarter of common drugs. arkat-usa.org

Standard coupling reactions are frequently employed to synthesize a wide array of N-substituted carboxamides. This involves coupling the corresponding indole-5-carboxylic acid with various primary or secondary amines using coupling reagents like BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) in the presence of a base such as DIPEA (N,N-diisopropylethylamine). nih.gov This approach has been used to create new series of indole carboxamides based on amino acids. arkat-usa.org The synthesis of N-methoxy-N-methyl-2,3-dihydro-1H-indole-5-carboxamide (a Weinreb amide) is another example of this type of modification. nih.gov

Additionally, the carboxamide group can be transformed into other functional groups. While specific examples for the this compound are not prevalent in the search results, general synthetic transformations of carboxamides include hydrolysis back to the carboxylic acid, reduction to an amine, or dehydration to a nitrile, indicating potential avenues for further derivatization.

The development of stereoselective methods to produce chiral 2,3-dihydro-1H-indole derivatives is crucial, as the stereochemistry often plays a critical role in biological activity. Asymmetric catalysis is the primary strategy for achieving this goal.

Organocatalysis, using chiral catalysts like phosphoric acids, has proven effective in the dearomatization of indoles to create chiral indolenines and fused indolines with excellent enantioselectivities. nih.gov One strategy involves the reaction of 2,3-disubstituted indoles with electrophiles in the presence of a chiral phosphoric acid. The resulting unstable intermediate can then be directed to different chiral products based on the workup conditions. nih.govresearchgate.net For instance, post-processing with sodium borohydride can lead to fused indoline structures. nih.gov While these examples focus on dearomatization of the pyrrole (B145914) ring of the indole, they establish a proof of concept for creating stereocenters on the indole scaffold.

Another approach involves the condensation of chiral diamines, prepared from optically active amino acids, with 2-formylbenzoic acids to produce tetrahydro-5H-imidazo[2,1-a]isoindol-5-ones with high stereoselectivity. researchgate.net These methods underscore the potential to synthesize specific stereoisomers of complex molecules derived from the indole framework.

| Modification Site | Strategy | Example Reaction/Reagents | Resulting Structure/Modification | Reference |

|---|---|---|---|---|

| Nitrogen (N-1) | N-Acylation | Benzoyl chloride | N-Benzoyl indoline | nih.gov |

| Benzene Ring | Halogenation | Electrophilic chlorinating agent | Chloro-substituted indoline | nih.gov |

| Benzene Ring | Friedel-Crafts Alkylation | Alkyl halide, Lewis acid (e.g., AlCl₃) | Alkyl-substituted indoline | libretexts.orgyoutube.com |

| Carboxamide Group | Amide Coupling | Amino acids, coupling agents (e.g., BOP) | N-substituted carboxamides | arkat-usa.orgnih.gov |

| Carboxamide Group | Weinreb Amide Formation | N,O-Dimethylhydroxylamine | N-methoxy-N-methyl amide | nih.gov |

| Multiple/Scaffold | Asymmetric Dearomatization | Chiral phosphoric acid, electrophile | Chiral indolenines/fused indolines | nih.gov |

Integration of Green Chemistry Principles and Sustainable Synthetic Approaches

In recent years, the principles of green chemistry have been increasingly integrated into the synthesis of indole derivatives to address issues of sustainability, safety, and efficiency. researchgate.net Traditional indole syntheses, such as the Fischer method, often require harsh conditions like high temperatures and strong acids, and may use hazardous solvents. rsc.orgresearchgate.net

Modern approaches focus on developing more benign and sustainable protocols. A notable example is a two-step synthesis of indole-2-carboxamides that involves a Ugi four-component reaction followed by an acid-catalyzed cyclization. rsc.orgresearchgate.netrsc.org This method stands out for its mild reaction conditions, use of ethanol (B145695) as a green solvent, and avoidance of metal catalysts. researchgate.netrsc.org The starting materials—anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides—are broadly available and the process has a high safety standard without compromising the reaction scope or yields. rsc.orgresearchgate.net This multicomponent reaction strategy is inherently atom-economical and can even be performed in a one-pot, two-step fashion, further enhancing its efficiency. rsc.org

The use of water as a solvent is another key aspect of green synthetic chemistry for indole derivatives. openmedicinalchemistryjournal.com Multicomponent reactions for preparing 3-substituted indoles have been successfully carried out in water, which is non-toxic and environmentally friendly. openmedicinalchemistryjournal.com Additionally, microwave-assisted synthesis has been shown to be an effective and rapid method for the regioselective synthesis of indoles, often leading to higher yields in shorter reaction times compared to conventional heating. openmedicinalchemistryjournal.com These sustainable approaches not only reduce the environmental impact but also often provide safer and more efficient pathways to valuable indole-based compounds. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

X-ray Diffraction (XRD) for Solid-State Structure and Crystal Packing Analysis

X-ray Diffraction (XRD) is a definitive technique for elucidating the three-dimensional atomic arrangement of a crystalline solid. While specific single-crystal XRD data for the parent compound, 2,3-dihydro-1H-indole-5-carboxamide, is not prominently available in public research databases, analysis of closely related indoline (B122111) and indole-carboxamide derivatives provides significant insight into the expected structural features.

A study on a different indole (B1671886) derivative, 5-methoxy-1H-indole-2-carboxylic acid, highlights the formation of cyclic dimers through hydrogen bonds between carboxylic acid groups. mdpi.comnih.gov Similarly, the amide groups of this compound are expected to form robust dimeric or polymeric structures, significantly influencing its physical properties like melting point and solubility. The analysis of pentyl 2-(1H-indole-2-carboxamido)benzoate showed that intermolecular N-H···O hydrogen bonding can lead to a polymeric chain structure. growingscience.com

Table 1: Representative Crystallographic Data for a Related Indoline Derivative This table illustrates the type of data obtained from XRD analysis of a related compound, as specific data for this compound is not publicly available.

| Parameter | Value (for tert-butyl 5-(...)indoline-1-carboxylate) tandfonline.com |

| Crystal System | Orthorhombic |

| Space Group | Pca21 |

| a (Å) | 16.928 |

| b (Å) | 8.871 |

| c (Å) | 13.315 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2000.3 |

| Z | 4 |

Chromatographic Techniques for Purity Assessment, Isolation, and Quantitation in Research Samples

Chromatography is a cornerstone of chemical analysis, essential for separating the target compound from impurities, starting materials, and byproducts.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and quantifying non-volatile compounds like this compound. Method development typically involves optimizing the stationary phase, mobile phase composition, and detector settings to achieve a sharp, symmetrical peak for the target compound, well-resolved from any impurities.

For indole derivatives, reversed-phase HPLC (RP-HPLC) is the most common approach. nih.govnih.gov A C18 (octadecyl silica) column is a standard choice for the stationary phase due to its hydrophobicity, which effectively retains the aromatic indoline structure. sigmaaldrich.com

The mobile phase often consists of a mixture of an aqueous buffer (to control the ionization state of the molecule) and an organic solvent like acetonitrile (B52724) or methanol. nih.gov For this compound, the presence of the basic amine and the amide group means that the mobile phase pH can significantly affect retention time and peak shape. An acidic modifier, such as acetic acid or formic acid, is often added to the mobile phase to ensure sharp, symmetrical peaks by suppressing the ionization of residual silanol (B1196071) groups on the column and protonating the analyte. nih.gov

Detection is typically performed using a UV detector, as the indole ring system possesses a strong chromophore. A detection wavelength around 280 nm is often effective for indole compounds. mdpi.com Purity is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all detected peaks.

Table 2: Example HPLC Method Parameters for Analysis of Indole Derivatives This table presents a typical set of starting conditions for developing an HPLC method for this compound, based on established methods for similar compounds.

| Parameter | Typical Condition |

| Column | Symmetry C8 or C18, 4.6 x 75 mm, 3.5 µm nih.govsigmaaldrich.com |

| Mobile Phase A | Water with 0.1% Acetic Acid or Formic Acid nih.gov |

| Mobile Phase B | Acetonitrile or Methanol nih.gov |

| Gradient | e.g., 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-40 °C |

| Detection | UV at 280 nm mdpi.com |

| Injection Volume | 5-10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species (if applicable)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and thermally stable compounds. Due to its relatively high polarity and potential for strong intermolecular hydrogen bonding, this compound itself has low volatility and is not ideally suited for direct GC-MS analysis without derivatization. Direct injection could lead to poor peak shape and thermal degradation in the hot injector port.

However, GC-MS is highly applicable for assessing the presence of more volatile impurities or starting materials that might be present in a research sample of the compound. For example, it could be used to detect residual solvents from the synthesis or unreacted volatile precursors.

If analysis of the compound itself by GC-MS were necessary, a derivatization step would be required to increase its volatility. The active hydrogens on the amine and amide groups could be reacted with a silylating agent (e.g., BSTFA) to replace them with non-polar trimethylsilyl (B98337) groups. This process blocks hydrogen bonding and makes the molecule much more amenable to GC analysis. The mass spectrometer detector would then provide fragmentation patterns that could confirm the structure of the derivatized compound and help identify any related impurities. notulaebotanicae.roresearchgate.net

GC-MS analysis of related indole alkaloids often involves a temperature-programmed oven to elute compounds over a wide range of boiling points, with the mass spectrometer providing definitive identification based on the mass-to-charge ratio (m/z) of the molecular ion and its fragments. oup.comwiley.com

Computational Chemistry and Theoretical Modeling of 2,3 Dihydro 1h Indole 5 Carboxamide

Quantum Mechanical (QM) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum mechanical calculations are fundamental to modern computational chemistry, allowing for the detailed investigation of molecular properties by solving the Schrödinger equation. Methods like Density Functional Theory (DFT) are widely used to balance computational cost and accuracy.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a workhorse for calculating the ground state properties of molecules, such as optimized molecular geometry, vibrational frequencies, and electronic distribution.

In a typical DFT study, the geometry of the molecule is optimized to find its most stable conformation (lowest energy state). For instance, a DFT study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid using the B3LYP/6-31G(d) level of theory revealed that the molecule adopts a planar conformation. youtube.com This planarity was attributed to the stabilizing effects of intramolecular hydrogen bonding and the conjugated π-systems within the molecule. youtube.com Similar calculations for 2,3-dihydro-1H-indole-5-carboxamide would reveal its preferred three-dimensional shape, including bond lengths, bond angles, and dihedral angles, which are crucial for understanding its chemical behavior and how it interacts with other molecules.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comresearchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. youtube.com From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical reactivity and stability. These include:

Hardness (η): Resistance to change in its electron distribution.

Softness (S): A measure of the molecule's polarizability.

Electronegativity (χ): The power of an atom to attract electrons to itself.

Chemical Potential (μ): The escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

While specific FMO data for this compound is not available, a study on salicylaldehyde-based thiosemicarbazone derivatives provides an example of such analysis. DFT calculations were used to determine the HOMO-LUMO gap and other reactivity parameters, which helped in understanding their electronic and nonlinear optical properties. mdpi.com

Table 1: Example of Global Reactivity Descriptors Calculated via DFT (Note: This table is illustrative, based on findings for salicylaldehyde-based compounds, and does not represent this compound)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Hardness (η) | Softness (S) |

|---|---|---|---|---|---|

| FICD2 | -5.78 | -4.05 | 1.73 | 0.86 | 0.58 |

| FICD5 | -5.85 | -4.10 | 1.75 | 0.87 | 0.57 |

Data derived from a study on functionally substituted chromophores. mdpi.com

Computational methods, particularly DFT, can accurately predict spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies serve as a powerful tool to complement experimental data, helping to confirm the structure of a synthesized compound.

For example, studies on new spiro[indole-3,4'-pyridine] derivatives and N-tosyl-indole hybrid thiosemicarbazones confirmed their synthesized structures by comparing experimental IR and NMR spectra with calculated values. nih.govmdpi.com A comprehensive DFT study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid involved calculating its vibrational frequencies, which showed strong agreement with expected characteristic modes for its functional groups. youtube.com For this compound, such calculations would predict the specific frequencies at which its bonds vibrate (IR spectrum) and the chemical shifts of its hydrogen and carbon atoms (¹H and ¹³C NMR spectra), providing a theoretical fingerprint of the molecule.

Molecular Dynamics (MD) Simulations and Conformational Analysis of the Compound and Its Derivatives

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. rsc.org By simulating these movements, MD can provide detailed information on the conformational flexibility of a compound and the stability of its interactions with other molecules, such as proteins or solvents.

MD simulations are particularly valuable in drug discovery. For instance, in a study of N-arylsulfonyl-indole-2-carboxamide derivatives as fructose-1,6-bisphosphatase inhibitors, MD simulations were used to confirm that the designed compounds could bind stably to the target enzyme in a dynamic environment. rsc.org Similarly, MD simulations of thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors helped explore their binding modes and identified crucial amino acid residues for stabilizing the inhibitor-protein complex. researchgate.netnih.gov

For this compound, an MD simulation would reveal its dynamic behavior, including the flexibility of the dihydropyrrole ring and the rotational freedom of the carboxamide group. When bound to a protein target, MD simulations could assess the stability of the binding pose predicted by docking, providing a more realistic view of the interaction.

Ligand-Based and Structure-Based Computational Design Approaches

Drug discovery often employs two main computational design strategies: ligand-based and structure-based approaches.

Ligand-based design is used when the three-dimensional structure of the target protein is unknown. It relies on the knowledge of molecules that are known to bind to the target to develop a pharmacophore model, which defines the essential structural features required for activity.

Structure-based design , conversely, is used when the 3D structure of the protein target is known. This approach involves analyzing the binding site of the target and designing molecules that fit geometrically and interact favorably with it. Molecular docking is a key technique in this approach.

Studies on 1H-indole-2-carboxamides as inhibitors of the androgen receptor and as ASK1 inhibitors have successfully used structure-based design to optimize hit compounds and improve their potency and selectivity. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). rsc.org It is widely used for in silico screening of large compound libraries to identify potential drug candidates and to understand the molecular basis of a ligand's activity.

The docking process involves placing the ligand in various conformations and orientations within the protein's binding site and calculating a "docking score" for each pose, which estimates the binding affinity. Lower scores typically indicate more favorable binding.

While no specific docking studies for this compound are prominently reported, numerous studies on related indole (B1671886) carboxamide derivatives highlight the utility of this method. These studies have identified potential protein targets and elucidated the key interactions—such as hydrogen bonds, hydrophobic interactions, and pi-stacking—that stabilize the ligand-protein complex.

Table 2: Examples of Molecular Docking Studies on Indole-based Carboxamide Derivatives

| Compound/Derivative Class | Protein Target | PDB ID | Docking Score (kcal/mol) or Finding | Reference |

|---|---|---|---|---|

| Spiro[indole-3,4'-pyridine]-carboxamides | PqsR of P. aeruginosa | 4JVI | -5.8 to -8.2 | nih.govijpsjournal.com |

| 2-Phenyl Indole Derivatives | EGFR Kinase | 3POZ | -7.0 | |

| N-Arylsulfonyl-indole-2-carboxamides | Fructose-1,6-bisphosphatase | 6LW2 | Identified key residues: Met18, Gly21, Leu30 | rsc.org |

| Thieno[3,2-b]pyrrole-5-carboxamides | Histone Demethylase (LSD1) | - | Identified Asn535 as a crucial residue | researchgate.netnih.gov |

These examples demonstrate how docking studies guide the rational design of more potent and selective inhibitors by providing a detailed picture of the molecular interactions at the binding site.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling and virtual screening are powerful computational tools used to identify and optimize novel drug candidates. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These models serve as 3D queries for searching large compound databases in a process known as virtual screening, which can sift through millions of compounds to identify those that are most likely to bind to a biological target. nih.govnih.gov

While specific pharmacophore models for this compound are not extensively documented in publicly available research, the application of these techniques to the broader class of indole derivatives is well-established. For instance, virtual screening has been successfully employed to identify indole-based compounds as inhibitors of various biological targets. In one study, a virtual screening of commercially available molecules led to the identification of new 3-phenyl-1H-indole-2-carbohydrazide derivatives as potent tubulin inhibitors for anticancer applications. nih.gov Similarly, a large-scale virtual screening of natural products identified indole derivatives as potential inhibitors of the SARS-CoV-2 main protease (Mpro), highlighting the utility of this approach in rapidly finding potential antiviral agents. nih.gov

The process for applying these methods to this compound would involve:

Model Generation: Based on a set of known active molecules targeting a specific receptor or enzyme, a pharmacophore model would be generated. This model would encapsulate key features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, all of which are present in the indoline (B122111) carboxamide scaffold.

Database Screening: The generated pharmacophore model would then be used as a filter to screen large chemical databases. This step identifies molecules that match the pharmacophoric features, thus having a higher probability of being active.

Docking and Scoring: The hits from the virtual screen are often subjected to molecular docking studies to predict their binding orientation and affinity within the target's active site. This helps in prioritizing candidates for experimental testing.

This combined approach of pharmacophore modeling and virtual screening allows for the efficient exploration of chemical space to discover novel derivatives of this compound with desired biological activities.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Analysis for Activity Prediction (In Vitro/In Silico)

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are disciplines that correlate the chemical structure of compounds with their biological activities using statistical models. nih.gov These predictive models are invaluable in drug discovery for forecasting the activity of unsynthesized compounds, thereby guiding the design of more potent and selective molecules. nih.gov The core principle is that the biological activity of a compound is a function of its physicochemical properties and structural features.

For the indoline scaffold, these analyses help in understanding how modifications to the ring system or the carboxamide group can influence biological outcomes. Cheminformatics tools are used to calculate a wide array of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) which are then used as variables to build the QSAR models. mdpi.com

Development of Predictive Models for Biological Interactions

The development of predictive QSAR models is a systematic process that involves compiling a dataset of compounds with known activities, calculating molecular descriptors, and using statistical methods to create a predictive equation. A robust QSAR model must be statistically significant and have good predictive power, which is assessed through rigorous internal and external validation techniques. nih.gov

While specific QSAR models for this compound are not prominently featured in the literature, numerous studies on related indole derivatives demonstrate the successful application of this methodology. For example, 3D-QSAR models have been developed for thieno[3,2-b]pyrrole-5-carboxamide derivatives as inhibitors of Histone Lysine Specific Demethylase 1 (LSD1), yielding models with high predictive accuracy. rsc.org Another study on indeno[1,2-b]indole (B1252910) derivatives developed a QSAR model to predict their inhibitory activity against the protein kinase CK2. nih.gov These models enable researchers to predict the activity of novel, untested compounds based solely on their chemical structure.

A representative QSAR study on a series of kinase inhibitors might yield the statistical parameters shown in the table below, indicating the robustness and predictive capability of the developed model.

| Model | r² (Correlation Coefficient) | q² (Cross-validated r²) | pred_r² (External Validation) | Statistical Significance (F-test) |

|---|---|---|---|---|

| CoMFA | 0.944 | 0.783 | 0.851 | p < 0.001 |

| CoMSIA | 0.982 | 0.728 | 0.814 | p < 0.001 |

Table 1: Example of statistical results from a 3D-QSAR study on kinase inhibitors, demonstrating high correlation and predictive power. The data is illustrative, based on findings for related heterocyclic carboxamides. rsc.org

These predictive models are crucial for prioritizing synthetic efforts toward compounds with the highest predicted potency and most favorable interaction profiles.

Identification of Key Structural Features Influencing Biological Activity

Structure-Activity Relationship (SAR) studies, often complemented by QSAR and molecular modeling, are essential for identifying the specific structural components of a molecule that are critical for its biological activity. For the indole carboxamide family, several studies have elucidated key features that govern their interactions with various biological targets.

A pivotal study on indolin-2-one-5-carboxamide derivatives as inhibitors of p21-activated kinase 4 (PAK4) revealed that modifications at the 3-position of the indolinone core were crucial. The introduction of specific substituents at this position led to compounds with nanomolar inhibitory activity. Crystallographic analysis confirmed that these modifications optimized interactions within the kinase's binding site. nih.gov

In another example, research on indole-2-carboxamide derivatives as Transient Receptor Potential Vanilloid 1 (TRPV1) agonists found that N-methylation of the indole nitrogen was critical for activity, likely by increasing the lipophilicity required to cross the cell membrane and reach the target. mdpi.com

Furthermore, SAR studies on indole-3-carboxamides as cannabinoid CB1 receptor agonists demonstrated that structural variations could be systematically introduced to enhance both water solubility and potency. rsc.org

These findings collectively underscore that the biological activity of the this compound scaffold can be finely tuned by strategic modifications at several key positions:

The Indoline Ring: Substitutions on the aromatic portion of the indoline ring can modulate electronic properties and create specific interactions with the target protein.

The N1-Position: The nitrogen atom of the indoline ring can be substituted to alter properties like lipophilicity and hydrogen bonding capacity.

The Carboxamide Group: The amide functionality is often a key interaction point, forming crucial hydrogen bonds with the biological target. Modifications to the amide substituent can drastically alter potency and selectivity.

The table below summarizes key SAR findings from studies on various indole carboxamide analogs.

| Compound Series | Target | Key Structural Feature for Activity | Impact | Reference |

|---|---|---|---|---|

| Indolin-2-one-5-carboxamides | PAK4 Kinase | Substitution at the 3-position | Led to nanomolar biochemical and cellular potency. | nih.gov |

| Indole-2-carboxamides | TRPV1 Channel | N-methylation of the indole | Significantly improved agonist activity. | mdpi.com |

| 5-Substituted-indole-2-carboxamides | EGFR/CDK2 Kinases | Specific aryl groups on the carboxamide | Achieved potent dual inhibitory action against cancer cells. | rsc.org |

| Indole-3-carboxamides | CB1 Receptor | Structural variations on the carboxamide | Improved water solubility and potency. | rsc.org |

| 3-Phenyl-1H-indole-2-carbohydrazide | Tubulin | Bromine substitution on the phenyl ring | Enhanced anticancer activity. | nih.gov |

Table 2: Summary of key structure-activity relationship findings for various indole carboxamide derivatives.

These insights are fundamental for the rational design of new this compound derivatives with tailored biological profiles.

Mechanistic Investigations of Biological Interactions and Structure Activity Relationships Non Clinical, in Vitro/in Silico Focus

Identification and Characterization of Molecular Targets in Cellular and Biochemical Systems

The 2,3-dihydro-1H-indole-5-carboxamide scaffold has been successfully employed to develop inhibitors and modulators for a range of molecular targets, primarily enzymes and receptors. The inherent structural features of this scaffold, including its hydrogen bond donors and acceptors, and the ability to introduce diverse substituents at various positions, allow for the fine-tuning of potency and selectivity.

Enzyme Inhibition and Activation Studies (Cell-Free and Cell-Based Assays)

Derivatives of this compound have demonstrated inhibitory activity against several key enzymes implicated in various disease pathologies. These activities have been characterized using both cell-free enzymatic assays and cell-based models.

Notably, this scaffold is a constituent of potent inhibitors of G protein-coupled receptor kinase 5 (GRK5), an enzyme involved in heart failure and cancer. One such derivative exhibited a half-maximal inhibitory concentration (IC50) of 10 nM against GRK5 and displayed remarkable selectivity of over 100,000-fold against the related kinase GRK2. pdbj.orggoogle.com The development of these inhibitors has been guided by structural insights, including the formation of a hemithioketal intermediate with a cysteine residue (Cys474) in the GRK5 active site. pdbj.orggoogle.com

Furthermore, compounds incorporating the this compound moiety have been investigated as histone deacetylase (HDAC) inhibitors. A patent for a series of such compounds reported IC50 values ranging from less than 1 nM to 50 nM for HDAC6 inhibition. pdbj.org In the realm of cancer research, oxindole-based derivatives have been synthesized and found to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. lookchem.com

The anti-inflammatory potential of this chemical class has been explored through the inhibition of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). One derivative was found to have an IC50 value of 5.76 µM in a cell-free assay, with minimal activity against cyclooxygenase-2 (COX-2), suggesting a selective mechanism for reducing prostaglandin E2 production. acs.org Additionally, the scaffold has been utilized in the development of inhibitors for HIV-1 reverse transcriptase, a critical enzyme in the life cycle of the human immunodeficiency virus. acs.org

Table 1: Enzyme Inhibition by this compound Derivatives

| Derivative Class | Target Enzyme | IC50 Value | Assay Type | Reference |

|---|---|---|---|---|

| Ketoamide Derivative | G protein-coupled receptor kinase 5 (GRK5) | 10 nM | Biochemical Assay | pdbj.orggoogle.com |

| Indole-based Derivative | Histone Deacetylase 6 (HDAC6) | <1 nM to 50 nM | Enzymatic Assay | pdbj.org |

| Oxindole (B195798) Derivative | Cyclin-dependent kinase 2 (CDK2) | Not Specified | Not Specified | lookchem.com |

| Triazine Derivative | Microsomal prostaglandin E2 synthase-1 (mPGES-1) | 5.76 µM | Cell-free Assay | acs.org |

| Triazinyl-amine Derivative | HIV-1 Reverse Transcriptase | Not Specified | Not Specified | acs.org |

Receptor Binding Assays and Agonist/Antagonist Profiling

The versatility of the this compound scaffold extends to the modulation of receptor function, particularly G protein-coupled receptors (GPCRs). A significant area of investigation has been the development of antagonists for the gonadotropin-releasing hormone (GnRH) receptor.

A high-throughput screen identified the indoline (B122111) core as a hit for developing GnRH receptor antagonists. smolecule.com Subsequent optimization, involving variations at the N-1, C-2, and C-5 positions of the indoline ring, led to the discovery of potent and selective antagonists. For example, the incorporation of a spirocyclic sulfone at C-3 and a cyclopropyl (B3062369) group at C-2 resulted in compounds with significantly improved potency. smolecule.com The stereochemistry at the C-2 position was found to be crucial, with one enantiomer being significantly more active than the other. For instance, the eutomer of one derivative displayed an IC50 of 21 nM, while its distomer had an IC50 greater than 20 µM in a luteinizing hormone-releasing hormone (LHRH) assay. smolecule.com

These studies have highlighted the importance of lipophilic benzylic residues on the carboxamide nitrogen for potent antagonism, while more polar groups were found to be detrimental to activity. smolecule.com The antagonist activity of these compounds was confirmed in cell-based assays, where they were shown to suppress luteinizing hormone (LH) levels in a dose-dependent manner. smolecule.com

Table 2: Receptor Binding and Functional Activity of this compound Derivatives

| Derivative | Target Receptor | Activity | IC50 / ED50 | Assay | Reference |

|---|---|---|---|---|---|

| Spiroindoline Derivative (eutomer) | Human GnRH Receptor | Antagonist | 21 nM | LHRH Assay | smolecule.com |

| Spiroindoline Derivative (distomer) | Human GnRH Receptor | Antagonist | > 20 µM | LHRH Assay | smolecule.com |

| Spiroindoline Derivative (racemic) | Human GnRH Receptor | Antagonist | 87 nM | LHRH Assay | smolecule.com |

| Orally Available Spiroindoline | GnRH Receptor | Antagonist | ED50 ca. 5.5 mg/kg | In vivo LH suppression in rats | smolecule.com |

Protein-Ligand Interaction Mapping (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

While detailed biophysical studies such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for the parent this compound are not readily found in the literature, in silico docking studies and X-ray crystallography have provided valuable insights into the binding modes of its derivatives. google.com For instance, the crystal structure of a GRK5 inhibitor derivative revealed key interactions within the enzyme's active site. pdbj.orggoogle.com Similarly, the crystal structure of an oxindole-based inhibitor in complex with CDK2 has been determined, elucidating the binding mechanism. lookchem.com These structural studies are crucial for understanding the structure-activity relationships and for the rational design of more potent and selective compounds.

Elucidation of Cellular Mechanisms of Action in Model Systems (e.g., Cell Lines)

The biological effects of this compound derivatives have been further investigated in various cell line models to understand their cellular mechanisms of action.

Impact on Key Cellular Pathways and Signaling Cascades

The engagement of specific molecular targets by these compounds leads to the modulation of downstream cellular pathways. For example, GnRH receptor antagonists based on this scaffold have been shown to suppress LH levels, which is a direct consequence of blocking the GnRH signaling cascade in pituitary cells. smolecule.com This pathway is central to the regulation of the reproductive axis.

Inhibitors of GRK5 are designed to modulate GPCR signaling. GRK5 phosphorylates activated GPCRs, leading to their desensitization and internalization. pdbj.org By inhibiting GRK5, these compounds can potentiate or prolong the signaling of specific GPCRs, which has therapeutic implications in conditions like heart failure. pdbj.orggoogle.compdbj.org

HDAC inhibitors containing the this compound core are expected to influence gene expression by altering the acetylation status of histones and other proteins. This can lead to various cellular outcomes, including cell cycle arrest, apoptosis, and differentiation, which are desirable effects in cancer therapy. pdbj.org The cellular effects of these compounds have been assessed in various cancer cell lines, including breast, lung, and colon cancer cells, using cell viability assays. pdbj.org

Cellular Uptake, Permeability, and Subcellular Localization Studies

Limited information is available regarding the cellular uptake and subcellular localization of the parent this compound. However, for some of its derivatives, cell permeability has been assessed. For instance, a Caco-2 permeability assay was used to evaluate the potential for oral absorption of GnRH receptor antagonists. smolecule.com These studies are critical in the drug development process to ensure that the compounds can reach their intracellular targets. The subcellular localization of the target protein can also provide clues about the site of action of the compound. For example, CDK2, a target of some oxindole derivatives, is known to be located in the cytoplasm and cytoskeleton.

Modulation of Gene and Protein Expression Profiles

Derivatives of the indole (B1671886) carboxamide scaffold have been shown to modulate the expression and activity of key proteins involved in various disease pathways. For instance, research into Apoptosis Signal-Regulating Kinase 1 (ASK1) inhibitors led to the development of an indole-2-carboxamide derivative, compound 19, which not only shows potent anti-ASK1 kinase activity but also mechanistically represses the phosphorylation of the ASK1-p38/JNK signaling pathways. nih.gov This action, in turn, suppresses the overexpression of inflammatory cytokines, demonstrating a clear link between the compound and the modulation of protein function and expression. nih.gov

In the context of cancer research, certain indole derivatives have been designed to target the orphan nuclear receptor Nur77. One such derivative, compound 8b, was found to induce the translocation of Nur77 to the mitochondria, triggering Nur77-dependent apoptosis in cancer cells. nih.gov This illustrates a mechanism where the compound directly influences the subcellular localization and pro-apoptotic function of a target protein. nih.gov

Furthermore, in the pursuit of novel treatments for prostate cancer, 1H-indole-2-carboxamides were identified as inhibitors of the Androgen Receptor (AR) by targeting the allosteric binding function 3 (BF3) site. researchgate.net This interaction effectively blocks the receptor's function, which is crucial for the proliferation of both hormone-sensitive and enzalutamide-resistant prostate cancer cells, highlighting the scaffold's ability to modulate the activity of critical proteins in cancer signaling. researchgate.netnih.gov

Systematic Structure-Activity Relationship (SAR) Studies for Biological Activity Optimization

The indole and indoline (2,3-dihydro-indole) carboxamide core has been the subject of extensive SAR studies to optimize biological activity against various targets.

Rational Design and Synthesis of Analogs for SAR Exploration

The rational design of analogs has been guided by various strategies, including core scaffold replacement, substituent modification, and metabolism-guided optimization.

In the development of Hepatitis C Virus (HCV) inhibitors, researchers described an efficient synthetic methodology to produce a library of indole, 2,3-dihydro-indole, and 3,4-dihydro-2H-quinoline-1-carbothioic acid amide derivatives. nih.gov This allowed for the evaluation of conformationally restricted heterobicyclic scaffolds as a novel class of HCV inhibitors. nih.gov Similarly, to improve upon benzimidazole-based HCV NS5B polymerase inhibitors, the core was replaced with more lipophilic indole derivatives, leading to significant potency improvements. nih.gov The synthesis focused on optimizing the C-2 substitution on the indole core. nih.gov

For ASK1 inhibitors, structural optimization of an initial hit compound led to the development of a novel indole-2-carboxamide hinge scaffold, resulting in compound 19 with potent activity. nih.gov In the context of cannabinoid receptor (CB1) modulators, a series of substituted 1H-indole-2-carboxamides were synthesized to explore how modifications to the indole and phenyl rings impact allosteric modulation. nih.gov The synthesis of the key intermediate, 5-chloro-3-ethyl-1H-indole-2-carboxylic acid, was a critical step in generating the target compounds. nih.gov

A metabolism-guided approach was used to enhance the stability of indole-based androgen receptor antagonists. nih.gov Recognizing that oxidation at the C-3 position of the indole ring is a primary metabolic liability, researchers rationally designed and synthesized analogs with substituents at the C-2 and C-3 positions to block this degradation pathway. nih.gov

The synthesis of these diverse analogs often involves multi-step organic reactions. For example, the synthesis of N-(2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethyl)-1H-indole-2-carboxamides involved reacting the appropriate indole-2-carboxylic acid with BOP (benzotriazol-1-yloxytri(dimethylamino)phosphonium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) before adding the amine component. mdpi.com

Correlations between Structural Modifications and Biological Potency/Selectivity

Systematic modifications of the (2,3-dihydro)-1H-indole carboxamide scaffold have established clear correlations between specific structural features and biological activity.

For Cannabinoid Receptor (CB1) Modulators: Structure-activity relationship studies on 1H-indole-2-carboxamides revealed several key determinants for potency as CB1 allosteric modulators. nih.govnih.gov

Indole C3 Position: Substituents at this position significantly impact the allostery of the ligand. nih.gov Short alkyl groups are favored. nih.gov

Indole C5 Position: A chloro or fluoro group at this position enhances modulation potency. nih.gov

Amide Linker: A diethylamino group at the 4-position of the phenyl ring attached to the carboxamide was found to be preferred for CB1 activity. nih.gov

The research identified compound 45 (structure not fully detailed in the abstract) as having an IC₅₀ value of 79 nM, making it approximately 2.5-fold more potent than its parent compound. nih.gov

| Compound Feature | Effect on Potency |

|---|---|

| Short alkyl groups at Indole C3 | Enhances potency |

| Chloro or Fluoro group at Indole C5 | Enhances potency |

| Diethylamino group on 4-position of phenyl ring | Enhances potency |

For Anti-HCV Agents: In the development of HCV inhibitors, the 2,3-dihydro-indole (indoline) scaffold was found to be more potent than the corresponding aromatic indole or tetrahydroquinoline scaffolds. nih.gov

Amide Moiety: Introduction of an acyl group at the NH₂ of the thiourea (B124793) moiety enhanced inhibitory activity. nih.gov

Indoline Ring Substituents: The chain length and position of alkyl groups on the indoline aromatic ring markedly influenced anti-HCV activity. Analogue 31 (structure not fully detailed) showed an EC₅₀ of 510 nM. nih.gov

For Anti-Trypanosoma cruzi Agents: Optimization of 1H-indole-2-carboxamides against T. cruzi showed that potency was confined to a limited chemical space. nih.gov

Indole 5'-Position: A methyl or cyclopropyl group was found to be ideal for potency. nih.gov

Potency vs. Physicochemical Properties: Unfortunately, all analogs with a significant increase in potency (pEC₅₀ > 6) suffered from limited solubility and poorer microsomal stability. nih.gov For example, compound 24 was 1-log unit more potent than initial hits (pEC₅₀ of 6.5) but introduced some cytotoxicity. nih.govacs.org

Assessment of Compound Stability and Metabolism in Preclinical In Vitro Systems

The metabolic fate and chemical stability of (2,3-dihydro)-1H-indole carboxamide derivatives are critical aspects of their preclinical evaluation, often assessed using in vitro systems like liver microsomes.

Chemical Stability in Biologically Relevant Buffers

The stability of compounds under physiological conditions is a prerequisite for meaningful biological assays. Studies on synthetic cannabinoid receptor agonists (SCRAs) based on indole-3-carboxamide scaffolds assessed their stability in pooled human plasma at 37°C and pH 7.4. dundee.ac.uk For most compounds tested, over 85% of the parent compound remained after three hours of incubation, indicating good chemical and enzymatic stability in plasma for the duration of typical experiments. dundee.ac.uk In other studies, the kinetic solubility of indole-2-carboxamide derivatives was evaluated in phosphate-buffered saline (PBS) at pH 7.4, though specific stability-over-time data was not the primary focus. nih.govacs.org

Enzymatic Stability in Microsomal or S9 Fractions

Liver microsomes are a standard tool for evaluating the phase I metabolic stability of new chemical entities. researchgate.net For indole-based compounds, this is particularly important as the indole ring is susceptible to enzymatic oxidation. nih.gov

A study on androgen receptor antagonists proposed that metabolic degradation occurs via oxidation at the C-3 position of the indole ring. nih.gov To test this, the metabolic stability of various analogs was measured in mouse liver microsomes. The unsubstituted indole 8 had a half-life (T₁/₂) of 12.35 minutes. Introducing an electron-withdrawing group (EWG) at the C-3 position (compound 19a ) increased the half-life to 21.77 minutes, while an electron-donating group (EDG) at the same position (compound 19b ) decreased it to 9.29 minutes, demonstrating that C-3 substitution directly modulates metabolic stability. nih.gov

| Compound | Substitution at C-3 | Half-Life (T₁/₂) (min) |

|---|---|---|

| 8 | Unsubstituted | 12.35 |

| 19a | Electron-Withdrawing Group (EWG) | 21.77 |

| 19b | Electron-Donating Group (EDG) | 9.29 |

Similarly, in the development of anti-T. cruzi agents, human and mouse liver microsomal stability was a key parameter. nih.govacs.org Initial hits had high intrinsic clearance (Clint). While medicinal chemistry efforts aimed to improve stability, this often came at the cost of potency. nih.gov For example, bridging a morpholine (B109124) and pyridine (B92270) ring in one analog (compound 64 ) improved metabolic stability to <12 μL/min/mg but partially abolished its antiparasitic potency. nih.govacs.org These studies underscore the critical balance between optimizing for biological activity and achieving favorable metabolic properties.

Applications As a Chemical Scaffold and in Chemical Biology Tools

Utilization of 2,3-Dihydro-1H-indole-5-carboxamide as a Building Block in Complex Molecular Synthesis

The indoline (B122111) scaffold is a common feature in a wide array of natural products and pharmacologically active compounds. Consequently, this compound and its derivatives serve as valuable building blocks for chemists aiming to construct novel molecules with specific biological functions. The presence of the carboxamide group at the C-5 position provides a convenient point for chemical modification, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

The this compound scaffold is integral to the synthesis of various bioactive molecules, including antagonists for critical cellular receptors. The general synthetic strategy often involves the initial construction of the core indoline ring system, followed by modification of the C-5 position to generate the desired carboxamide derivatives.

Research into potent and selective antagonists for the human gonadotropin-releasing hormone (GnRH) receptor has utilized this scaffold. In the development of spiroindoline derivatives, a key synthetic route begins with 4-hydrazinobenzoic acid, which is used to construct the indoline core. acs.org The carboxylic acid at the C-5 position is then converted to a carboxamide, bearing various substituents, to optimize the compound's potency and pharmacokinetic properties. acs.org This modular approach highlights the utility of the C-5 position as a point of diversification.

A specific example involves the synthesis of complex heterocyclic systems where the corresponding carboxylic acid precursor, 1-(6-{[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]oxy}pyrimidin-4-yl)-2,3-dihydro-1H-indole-5-carboxylic acid, is reacted with an amine to form the final carboxamide product. ambeed.com This demonstrates the role of the scaffold as a foundational element onto which large and complex functionalities can be built to achieve desired biological activity.

| Starting Scaffold/Precursor | Synthetic Goal | Key Transformation | Resulting Bioactive Molecule Class |

|---|---|---|---|

| 4-Hydrazinobenzoic Acid | GnRH Receptor Antagonists | Fischer indole (B1671886) synthesis followed by amide coupling at C-5 | Spiroindoline Derivatives acs.org |

| 1-(...)-2,3-dihydro-1H-indole-5-carboxylic acid | Complex Heterocyclic Systems | Amide bond formation with various amines | Potentially bioactive pyrimidine-indole hybrids ambeed.com |

| This compound derivative | Compounds with potential biological activity | Sulfonylation at N-1 and substitution on the carboxamide nitrogen | N-(4-methylphenyl)-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide ontosight.ai |

Combinatorial chemistry is a powerful technique for rapidly generating large libraries of related compounds for high-throughput screening. Privileged structures, which are molecular scaffolds capable of binding to multiple biological targets, are particularly valuable in this context. The indoline framework is considered one such privileged structure. acs.org

The this compound scaffold is well-suited for combinatorial library synthesis due to its robust nature and the reactivity of its functional groups. The nitrogen atom of the indoline ring (N-1) and the amide moiety (C-5) can be readily functionalized, allowing for the creation of two-dimensional libraries with significant structural diversity from a common core. For instance, different sulfonyl chlorides can be reacted at the N-1 position while a variety of amines can be coupled to the C-5 carboxylic acid precursor, generating a grid of unique compounds for screening. While direct examples of large libraries built from this specific carboxamide are not extensively detailed, the principles of combinatorial synthesis are frequently applied to the broader class of indole carboxamides. acs.org

Development of Chemical Probes and Tools Based on the this compound Structure

Beyond their role as precursors to potential therapeutics, molecules derived from the this compound scaffold are developed as specialized tools for chemical biology research. These probes are designed to interact with and report on biological systems, enabling studies of target engagement, protein identification, and cellular function.

Confirming that a drug candidate interacts with its intended target in a cellular environment is a critical step in drug discovery. Fluorescence-based assays are powerful tools for quantifying this target engagement. While the indoline scaffold itself is not inherently fluorescent, it can be incorporated into molecules used in sophisticated fluorescence-based techniques.

For example, derivatives of the indoline scaffold, such as GnRH receptor antagonists, have been characterized using Time-Resolved Förster Resonance Energy Transfer (TR-FRET) binding assays. acs.org In these experiments, the ability of the indoline compound to displace a fluorescently labeled ligand from the receptor is measured, providing quantitative data on binding affinity and kinetics. acs.org This demonstrates how the scaffold can be the core of a molecule whose interaction with a target is interrogated by advanced fluorescence methods.

| Probe Type/Assay | Scaffold Role | Principle | Information Gained |

|---|---|---|---|

| TR-FRET Competition Assay | Core of the unlabeled competitor ligand | Measures the displacement of a fluorescent probe from the target protein by the indoline-based compound. acs.org | Binding affinity (IC50), kinetics, and target engagement. acs.org |

Identifying the specific protein target of a bioactive compound is a major challenge in chemical biology. Affinity-based proteomic profiling uses a modified version of the bioactive compound—an affinity probe—to "fish" for its binding partners in a complex protein mixture. This probe is often equipped with a reactive group for covalent labeling or a tag (like biotin) for affinity purification.

The this compound scaffold can be integrated into molecules designed for such purposes. The general strategy involves designing an active probe that retains the biological activity of the parent molecule while incorporating a tag or reactive handle. This strategy has been successfully applied in studies where triazine-based compounds were developed into probes to identify vimentin (B1176767) as a specific protein target. lookchem.com The synthesis of related molecules in these studies involves the this compound structure, linking the scaffold to the methodologies of affinity-based proteomics. lookchem.com

Exploration in Material Science and Supramolecular Chemistry

While the this compound scaffold is a cornerstone in medicinal chemistry and chemical biology, its application in the fields of material science and supramolecular chemistry is not widely documented in current scientific literature. Some chemical suppliers categorize related compounds under material science, but specific applications or research findings are limited. bldpharm.comevitachem.com The potential for the scaffold to form ordered assemblies through hydrogen bonding (via the carboxamide) and π-stacking (via the aromatic ring) exists, but this area remains largely unexplored.

Future Directions and Research Perspectives

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The landscape of drug discovery has been fundamentally reshaped by the advent of Artificial Intelligence (AI) and Machine Learning (ML). researchgate.net These computational tools offer unprecedented efficiency and accuracy in designing and optimizing novel chemical entities, a paradigm shift from traditional, more time-consuming methods. researchgate.netmdpi.com For dihydroindole-based compounds like 2,3-dihydro-1H-indole-5-carboxamide, AI and ML can be instrumental in accelerating the identification of potent and selective drug candidates.

The process typically involves several key applications of AI/ML:

Virtual Screening and Hit Identification: AI algorithms can screen massive virtual libraries of compounds to identify those likely to interact with a specific biological target. researchgate.net

De Novo Drug Design: Computational tools can generate entirely new molecules optimized for specific targets. researchgate.net

Structure-Activity Relationship (SAR) Analysis: ML can elucidate complex SARs, guiding medicinal chemists in making targeted modifications to improve a compound's efficacy and safety profile. uni-bonn.de

Lead Optimization: AI can predict the effects of chemical modifications on a lead compound's properties, streamlining the optimization process. researchgate.netuni-bonn.de

By integrating these computational strategies, researchers can more rationally design derivatives of this compound, enhancing the probability of success and shortening the timeline for drug development. researchgate.net

Development of Advanced Bioanalytical Methods for Research Purposes

Robust and sensitive bioanalytical methods are crucial for the preclinical and clinical investigation of any drug candidate. For research involving this compound and its analogs, the development of advanced analytical techniques is essential for accurate quantification in complex biological matrices.

The primary techniques for the structural elucidation and characterization of indole (B1671886) derivatives include High-Resolution Mass Spectrometry (HRMS) and various Nuclear Magnetic Resonance (NMR) spectroscopy methods (1D and 2D). nih.gov These methods are fundamental for confirming the identity and purity of newly synthesized compounds. nih.govmdpi.com

For quantitative analysis in biological samples (e.g., plasma, tissues), Liquid Chromatography-Mass Spectrometry (LC-MS), particularly using techniques like HPLC-MS/MS, is the gold standard. youtube.com Key considerations in method development include:

Sample Preparation: Techniques like solid-phase extraction (SPE) are often employed to isolate the analyte from interfering matrix components. youtube.com

Matrix Effects: It is critical to evaluate and minimize the impact of the biological matrix on the ionization of the analyte, which can affect accuracy and precision. youtube.com

Handling Endogenous Compounds: A significant challenge arises when the analyte is an endogenous compound. This requires specialized approaches, such as using a surrogate matrix or background subtraction methods, to construct accurate calibration curves. youtube.com

The table below summarizes common bioanalytical techniques applicable to the research of dihydroindole compounds.

| Technique | Application | Key Considerations | References |

| NMR Spectroscopy (¹H, ¹³C, 2D) | Structural confirmation of synthesized compounds. | Provides detailed information on molecular structure and stereochemistry. | nih.govmdpi.com |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination and molecular formula confirmation. | Essential for verifying the identity of novel compounds. | nih.govmdpi.com |

| HPLC-MS/MS | Quantification of the compound in biological fluids (e.g., plasma, urine). | High sensitivity and selectivity are required; method validation is critical. | youtube.com |

| UV Spectroscopy | Auxiliary proof of structure and quantification at higher concentrations. | Less specific than MS but useful for initial characterization. | nih.gov |

Future advancements will likely focus on improving the sensitivity and throughput of these methods, enabling more detailed pharmacokinetic and metabolic studies.

Exploration of Novel Biological Targets and Mechanistic Avenues (Pre-clinical Focus)

The indole scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a wide array of biological targets. nih.gov Preclinical research has demonstrated that derivatives of indole-2-carboxamide, a close structural relative of the dihydroindole-5-carboxamide core, exhibit activity against several important therapeutic targets. This suggests that this compound derivatives could be developed as potent and selective modulators for various disease-related proteins.

Structure-based drug design and molecular docking are powerful computational tools used to identify and validate these interactions. nih.govbeilstein-journals.orgbeilstein-journals.org By understanding the three-dimensional structure of a target protein, researchers can design molecules that fit precisely into its binding site, leading to inhibition or activation. beilstein-journals.org

Potential biological targets for dihydroindole-carboxamide derivatives, based on research into related indole compounds, include:

Protein Kinases: Many cancers are driven by the abnormal activity of protein kinases. Indole derivatives have been identified as inhibitors of several kinases, including:

Apoptosis signal-regulating kinase 1 (ASK1): A target for inflammatory diseases like ulcerative colitis. nih.gov

EGFR, BRAFV600E, and VEGFR-2: These are key kinases in cancer progression, and multi-target inhibitors could offer benefits for cancers resistant to other treatments. nih.gov

PI3Kα/EGFR: Dual inhibitors of these pathways are being explored for colon and breast cancer treatment. nih.gov

Nuclear Receptors: These proteins play crucial roles in gene regulation.

Androgen Receptor (AR): Targeting allosteric sites like the binding function 3 (BF3) domain of the AR is a strategy to overcome resistance in prostate cancer. researchgate.net

Nur77: This orphan nuclear receptor is a potential therapeutic target for cancer, and indole-based modulators have shown promise in inducing cancer cell apoptosis. researchgate.netnih.gov

The table below summarizes preclinical findings for various indole-carboxamide derivatives, highlighting the potential for discovering novel mechanistic avenues.

| Derivative Class | Biological Target(s) | Therapeutic Area | Key Preclinical Finding | References |

| 1H-indole-2-carboxamides | ASK1 | Ulcerative Colitis | Potent anti-ASK1 kinase activity and significant efficacy in a mouse model of colitis. | nih.gov |

| 1H-indole-2-carboxamides | Androgen Receptor (BF3 site) | Prostate Cancer | Strong anti-proliferative activity against both sensitive and enzalutamide-resistant prostate cancer cell lines. | researchgate.net |

| Indole-2-carboxamides | PI3Kα / EGFR | Colon and Breast Cancer | Dual inhibitory activity confirmed by molecular docking and potent activity in cancer cell lines. | nih.gov |

| Indole-2-carboxamides | EGFR / BRAFV600E / VEGFR-2 | Cancer | Promising multi-target antiproliferative activity with GI50 values in the nanomolar range. | nih.gov |

| 5-amino-1H-indole-2-carboxamides | Nur77 | Cancer (Hepatocellular Carcinoma) | Binds to Nur77, induces apoptosis, and shows good in vivo safety and anti-tumor activity. | researchgate.netnih.gov |

Future research should continue to explore these and other targets, using both computational and experimental approaches to uncover new therapeutic applications for the this compound scaffold.

Challenges and Opportunities in Translating Research Findings into Further Academic Studies

The path from initial discovery to advanced academic or clinical study is fraught with challenges, but it also presents significant opportunities for innovation. For compounds like this compound, a primary challenge identified in related indole series is achieving favorable drug metabolism and pharmacokinetic (DMPK) properties. nih.gov Issues such as poor solubility and rapid metabolic clearance can limit a compound's in vivo exposure, hindering its progression despite promising in vitro potency. nih.govacs.org

Challenges:

Pharmacokinetics and Bioavailability: Many potent indole-based compounds suffer from high in vivo clearance and low oral bioavailability, which can prevent them from reaching therapeutic concentrations. nih.govnih.gov

Solubility: Poor aqueous solubility is a common problem that can impede formulation and absorption. acs.org